molecular formula C12H4Br6 B13804123 2,2',3,4,5,6-Hexabromobiphenyl CAS No. 2181002-94-6

2,2',3,4,5,6-Hexabromobiphenyl

Cat. No.: B13804123
CAS No.: 2181002-94-6
M. Wt: 627.6 g/mol
InChI Key: DJHWAIPYZDRNMH-UHFFFAOYSA-N
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Description

2,2’,3,4,5,6-Hexabromobiphenyl is a polybrominated biphenyl, a class of compounds known for their use as flame retardants. These compounds are characterized by the presence of bromine atoms attached to a biphenyl structure. Due to their stability and resistance to degradation, polybrominated biphenyls have been widely used in various industrial applications. their persistence in the environment and potential health risks have led to restrictions and bans on their use in many regions .

Preparation Methods

The synthesis of 2,2’,3,4,5,6-Hexabromobiphenyl typically involves the bromination of biphenyl. This process can be carried out using bromine or bromine-containing reagents under controlled conditions. The reaction is usually conducted in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the bromination process. The industrial production of this compound follows similar methods, with additional steps to ensure purity and consistency of the final product .

Chemical Reactions Analysis

2,2’,3,4,5,6-Hexabromobiphenyl undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. .

Scientific Research Applications

2,2’,3,4,5,6-Hexabromobiphenyl has been studied extensively for its environmental impact and potential health risks. It is known to bioaccumulate in organisms and biomagnify up the food chain, leading to long-term ecological and health effects. Research has focused on understanding its persistence in the environment, its toxicological effects, and its potential role as an endocrine disruptor. Additionally, studies have explored its use as a flame retardant in various materials, including plastics, textiles, and electronic devices .

Mechanism of Action

The mechanism of action of 2,2’,3,4,5,6-Hexabromobiphenyl involves its interaction with cellular receptors and enzymes. It acts as a ligand-activated transcriptional activator, binding to the xenobiotic response element (XRE) promoter region of genes it activates. This leads to the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene. These enzymes play a role in the metabolism and detoxification of various compounds, mediating the biochemical and toxic effects of halogenated aromatic hydrocarbons .

Comparison with Similar Compounds

2,2’,3,4,5,6-Hexabromobiphenyl is part of a larger group of polybrominated biphenyls, which include compounds with varying numbers and positions of bromine atoms. Similar compounds include:

  • 2,2’,4,4’,5,5’-Hexabromobiphenyl
  • 2,2’,3,4’,5,6’-Hexabromobiphenyl
  • 2,2’,4,4’,6,6’-Hexabromobiphenyl

These compounds share similar properties and applications but differ in their specific chemical structures and reactivity. The unique arrangement of bromine atoms in 2,2’,3,4,5,6-Hexabromobiphenyl contributes to its distinct chemical behavior and potential effects .

Properties

CAS No.

2181002-94-6

Molecular Formula

C12H4Br6

Molecular Weight

627.6 g/mol

IUPAC Name

1,2,3,4,5-pentabromo-6-(2-bromophenyl)benzene

InChI

InChI=1S/C12H4Br6/c13-6-4-2-1-3-5(6)7-8(14)10(16)12(18)11(17)9(7)15/h1-4H

InChI Key

DJHWAIPYZDRNMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br

Origin of Product

United States

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